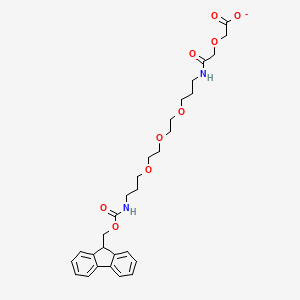
1-(9H-fluoren-9-yl)-3,19-dioxo-2,8,11,14,21-pentaoxa-4,18-diazatricosan-23-oate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(9H-fluoren-9-yl)-3,19-dioxo-2,8,11,14,21-pentaoxa-4,18-diazatricosan-23-oate is a complex organic compound with a unique structure that includes a fluorenyl group and multiple ether and amide linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-fluoren-9-yl)-3,19-dioxo-2,8,11,14,21-pentaoxa-4,18-diazatricosan-23-oate typically involves the reaction of fluorenyl derivatives with polyether and amide linkages. One common method involves the use of fluorenylmethoxycarbonyl (Fmoc) protected amino acids, which are reacted with polyether chains under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers, which can efficiently handle the complex sequence of reactions required. The use of solid-phase synthesis techniques is also common, allowing for the stepwise assembly of the compound on a solid support, followed by cleavage and purification .
Analyse Chemischer Reaktionen
Types of Reactions
1-(9H-fluoren-9-yl)-3,19-dioxo-2,8,11,14,21-pentaoxa-4,18-diazatricosan-23-oate can undergo various chemical reactions, including:
Oxidation: The fluorenyl group can be oxidized to form fluorenones under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide and ether linkages.
Common Reagents and Conditions
Oxidation: Potassium hydroxide (KOH) in tetrahydrofuran (THF) is commonly used for the oxidation of fluorenyl groups.
Substitution: Trifluoromethanesulfonic acid (TfOH) is used as a catalyst in Friedel-Crafts alkylation reactions involving the fluorenyl group.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
1-(9H-fluoren-9-yl)-3,19-dioxo-2,8,11,14,21-pentaoxa-4,18-diazatricosan-23-oate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(9H-fluoren-9-yl)-3,19-dioxo-2,8,11,14,21-pentaoxa-4,18-diazatricosan-23-oate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorenyl group can intercalate into DNA, affecting gene expression and protein synthesis. Additionally, the compound can form stable complexes with metal ions, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluorenylmethoxycarbonyl (Fmoc) amino acids: These compounds share the fluorenyl group and are used in peptide synthesis.
Fluorenones: Oxidized derivatives of fluorenes, used in organic synthesis and materials science.
Uniqueness
1-(9H-fluoren-9-yl)-3,19-dioxo-2,8,11,14,21-pentaoxa-4,18-diazatricosan-23-oate is unique due to its combination of fluorenyl, ether, and amide functionalities, which confer distinct chemical and physical properties. This makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C29H37N2O9- |
|---|---|
Molekulargewicht |
557.6 g/mol |
IUPAC-Name |
2-[2-[3-[2-[2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propoxy]ethoxy]ethoxy]propylamino]-2-oxoethoxy]acetate |
InChI |
InChI=1S/C29H38N2O9/c32-27(20-39-21-28(33)34)30-11-5-13-36-15-17-38-18-16-37-14-6-12-31-29(35)40-19-26-24-9-3-1-7-22(24)23-8-2-4-10-25(23)26/h1-4,7-10,26H,5-6,11-21H2,(H,30,32)(H,31,35)(H,33,34)/p-1 |
InChI-Schlüssel |
LGHHBJVGSWYBEX-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCOCCOCCOCCCNC(=O)COCC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2E)-but-2-en-2-yl]-4-chloro-2-methanesulfonylbenzene](/img/structure/B14780895.png)
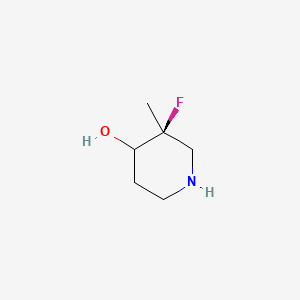
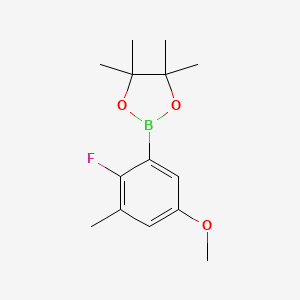
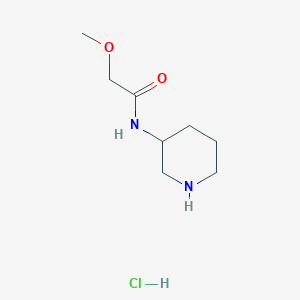
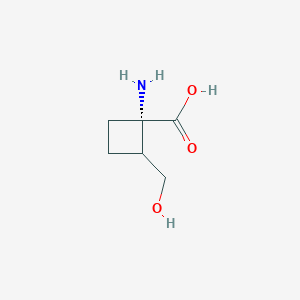
![1-[1-(4-Methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbaldehyde](/img/structure/B14780922.png)
![6-[3-(4-Benzylpiperidin-1-yl)prop-1-ynyl]-1,6-dihydrobenzimidazol-2-one](/img/structure/B14780945.png)
![3-[(5S,10R,13R,14S)-3,5,14-trihydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14780946.png)
![Propanamide, 3-(4-chloro-2-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-, (2S)-](/img/structure/B14780954.png)
![3-[3-(Hydroxymethyl)phenyl]propanenitrile](/img/structure/B14780964.png)
![[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B14780968.png)
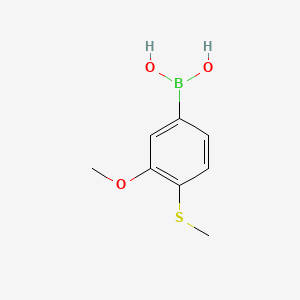
![2-amino-N-cyclopropyl-N-[(2,6-dichlorophenyl)methyl]-3-methylbutanamide](/img/structure/B14780982.png)

